Spinosyn A 17-pseudoaglycone
Overview
Description
Spinosyn A 17-pseudoaglycone is a degradation product of Spinosyn A, a naturally occurring insecticide produced by the soil bacterium Saccharopolyspora spinosa. This compound is formed through the selective hydrolysis of the forosamine saccharide at the 17-position of Spinosyn A . This compound retains the core macrolide structure of Spinosyn A but lacks the forosamine moiety, which significantly alters its biological activity.
Mechanism of Action
Target of Action
Spinosyn A 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, this compound can affect the functioning of the nervous system in insects .
Mode of Action
The mode of action of this compound involves the disruption of nicotinic acetylcholine receptors . This disruption interferes with the normal signaling processes in the nervous system of insects, leading to their paralysis and eventual death .
Biochemical Pathways
The biosynthesis of this compound involves several steps :
Pharmacokinetics
It is known that it is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn a .
Result of Action
The result of this compound’s action is the paralysis and eventual death of insects .
Biochemical Analysis
Biochemical Properties
Spinosyn A 17-pseudoaglycone, produced by Saccharopolyspora spinosa, is an active ingredient in a family of insect control agents . It is a macrolide with a 21-carbon, 12-membered tetracyclic lactone that is attached to two deoxysugars, tri-O-methylrhamnose and forosamine .
Cellular Effects
It is known that spinosyns, the family of compounds to which this compound belongs, have insecticidal activity . This suggests that they may interact with cellular processes in insects, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that spinosyns exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that spinosyns, the family of compounds to which this compound belongs, have been used in insect control agents, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that spinosyns, the family of compounds to which this compound belongs, have insecticidal activity . This suggests that they may have different effects at different dosages.
Metabolic Pathways
It is known that spinosyns, the family of compounds to which this compound belongs, are involved in various metabolic pathways .
Transport and Distribution
It is known that spinosyns, the family of compounds to which this compound belongs, may interact with various transporters or binding proteins .
Subcellular Localization
It is known that spinosyns, the family of compounds to which this compound belongs, may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Spinosyn A 17-pseudoaglycone involves the hydrolysis of Spinosyn A under mild acidic conditions. The forosamine at the 17-position is selectively hydrolyzed to yield this compound . The reaction typically involves dissolving Spinosyn A in an appropriate solvent, such as ethanol, and adding a mild acid, such as sulfuric acid. The mixture is then heated to around 80°C for a specified duration, usually a few hours, to achieve the desired hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Saccharopolyspora spinosa to produce Spinosyn A, followed by the selective hydrolysis of the forosamine moiety. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spinosyn A 17-pseudoaglycone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Spinosyn A 17-pseudoaglycone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Spinosyn A: The parent compound, which retains the forosamine moiety and exhibits higher insecticidal activity.
Spinosyn D: Another naturally occurring spinosyn with similar structure and activity.
Spinetoram: A semisynthetic derivative of Spinosyn A with enhanced insecticidal properties.
Uniqueness
Spinosyn A 17-pseudoaglycone is unique due to its selective hydrolysis product, which retains the core macrolide structure but lacks the forosamine moiety. This structural modification significantly alters its biological activity and makes it a valuable intermediate for further chemical modifications and research .
Properties
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCLXDPNSMLYPU-YDZPRSSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029382 | |
Record name | A 83543A pseudoglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131929-68-5 | |
Record name | A 83543A pseudoglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?
A1: this compound (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of this compound as a building block for accessing modified Spinosyn derivatives.
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